Orlistat, also known as tetrahydrolipstatin, is derived from lipstatin, a natural inhibitor of pancreatic lipases isolated from the bacterium Streptomyces toxytricini . The chemical formula for Orlistat is C29H53NO5, with an average molecular weight of approximately 495.73 g/mol . It is marketed under various trade names, including Xenical and Alli, and is available in oral form .
Orlistat acts as a lipase inhibitor. Lipases are enzymes responsible for breaking down dietary fats (triglycerides) into smaller components for absorption in the intestine. Orlistat binds to the active site of lipases, preventing them from hydrolyzing triglycerides []. This results in the passage of unabsorbed fat through the feces, leading to a reduction in overall calorie intake and promoting weight loss [].
Orlistat is generally well-tolerated, but some side effects can occur, including oily stools, abdominal cramping, and fecal urgency []. These effects are primarily due to the unabsorbed fat passing through the digestive system. Orlistat can also reduce the absorption of fat-soluble vitamins (A, D, E, K) []. Therefore, taking a multivitamin containing these vitamins is recommended while on Orlistat therapy [].
Orlistat functions by covalently binding to the serine residues at the active sites of gastric and pancreatic lipases, rendering these enzymes inactive . This reaction prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides. The primary effect occurs locally in the gastrointestinal tract, with minimal systemic absorption; about 95% to 97% of Orlistat remains unabsorbed and is excreted in feces .
The primary biological activity of Orlistat is its ability to inhibit dietary fat absorption by approximately 30% at recommended dosages . This reduction in fat absorption can lead to weight loss and has been associated with improvements in metabolic parameters such as blood pressure and serum uric acid levels . Additionally, Orlistat has shown potential anti-neoplastic activity in various animal studies involving cancer cells .
Orlistat can be synthesized through several chemical pathways. The synthesis typically involves the modification of lipstatin to enhance its stability and efficacy. Key steps may include:
These methods ensure that Orlistat retains its lipase-inhibiting properties while being suitable for human consumption.
Orlistat is primarily used for:
Orlistat has several drug interactions that can affect its efficacy and safety:
Several compounds exhibit similar mechanisms or applications as Orlistat. Here are some notable examples:
Compound | Mechanism of Action | Unique Features |
---|---|---|
Sibutramine | Appetite suppressant | Acts on neurotransmitters; withdrawn due to cardiovascular risks. |
Lorcaserin | Serotonin receptor agonist | Promotes satiety; also withdrawn due to safety concerns. |
Phentermine | Appetite suppressant | Stimulant; short-term use only. |
Bupropion/Naltrexone | Dual-action weight loss medication | Affects appetite and energy expenditure; combination therapy. |
Orlistat's uniqueness lies in its specific action on gastrointestinal lipases without systemic absorption, making it distinct from other weight-loss medications that may have broader systemic effects or different mechanisms.
Environmental Hazard